molecular formula C16H17N B5593176 9-(2-methylpropyl)-9H-carbazole

9-(2-methylpropyl)-9H-carbazole

Cat. No.: B5593176
M. Wt: 223.31 g/mol
InChI Key: JRUNPBIGSDTGMY-UHFFFAOYSA-N
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Description

9-(2-methylpropyl)-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The structure of this compound consists of a carbazole core with a 2-methylpropyl group attached to the nitrogen atom.

Scientific Research Applications

9-(2-methylpropyl)-9H-carbazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties.

Safety and Hazards

According to the safety data sheet, 9-isobutyl-9H-carbazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Carbazole derivatives have been attracting interest due to their suitability in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . Future research may focus on further exploring these applications and developing new synthesis methods for carbazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methylpropyl)-9H-carbazole typically involves the alkylation of carbazole with 2-methylpropyl halides under basic conditions. One common method is the reaction of carbazole with 2-methylpropyl bromide in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(2-methylpropyl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole-9-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl₃) as a catalyst are common.

Major Products Formed

    Oxidation: Carbazole-9-carboxylic acid derivatives.

    Reduction: Dihydrocarbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 9-(2-methylpropyl)-9H-carbazole in biological systems involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound without the 2-methylpropyl group.

    9-ethylcarbazole: A similar compound with an ethyl group instead of a 2-methylpropyl group.

    9-butylcarbazole: A compound with a butyl group attached to the nitrogen atom.

Uniqueness

9-(2-methylpropyl)-9H-carbazole is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and physical properties. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to other carbazole derivatives.

Properties

IUPAC Name

9-(2-methylpropyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-12(2)11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUNPBIGSDTGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Polymer 1—poly(iso-butylcarbazole-co-biphenylpyridine). Into a mixture of 36 (0.200 g, 0.281 mmol), 2,6-dibromopyridine (0.067 g, 0.281 mmol), Pd2(dba)3 (6.4 mg, 7.0 μmol), tri(o-tolyl)phosphine (8.6 mg, 28 μmol) and K2CO3 (0.387 g, 2.81 mmol) was added THF (4.2 mL) and H2O (1.4 mL). The reaction mixture was stirred at 85° C. under dark for 48 hours before cooling to room temperature. The aqueous solution was removed with a pipette. The organic phase was diluted with chloroform, and washed with 5% aqueous NaCN solution till no further bleaching occurs. The organic solution was concentrated and precipitated in methanol and then in hexane. The collected solid was subjected to Soxhlet extraction with methanol, hexane and acetone to yield Polymer 1 as a white solid (0.11 g, 69%). 1H NMR (400 MHz, CDCl3, 298 K): δ(ppm) 8.05-8.03 (d, J=8 Hz, 4H), 7.88 (s, 1H), 7.71-7.66 (m, 1H), 7.58-7.57 (m, 2H), 7.36-7.20 (m, 7H), 4.01-3.99 (d, 2H), 2.85-2.81 (t, 4H), 2.76-2.72 (t, 4H), 2.35-2.28 (m, 1H), 2.11-2.02 (m, 4H), 0.95-0.93 (d, 6H). MW=80,100, Mn=21,900.
Name
iso-butylcarbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
36
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.067 g
Type
reactant
Reaction Step Two
Name
Quantity
0.387 g
Type
reactant
Reaction Step Two
Quantity
6.4 mg
Type
catalyst
Reaction Step Two
Quantity
8.6 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1.4 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.2 mL
Type
solvent
Reaction Step Three
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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